molecular formula C15H11NO2S B14322802 Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Cat. No.: B14322802
M. Wt: 269.3 g/mol
InChI Key: SFQIJGQOZJORAN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C15H11NO2S and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1,3-benzothiazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,3-benzothiazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)benzoate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3

InChI Key

SFQIJGQOZJORAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Foundational & Exploratory

Photophysical Characteristics of Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(1,3-benzothiazol-2-yl)benzoate , focusing on its photophysical properties, structural dynamics, and synthesis. Unlike its famous analogue 2-(2'-hydroxyphenyl)benzothiazole (HBT), this molecule is defined by the absence of Excited-State Intramolecular Proton Transfer (ESIPT) and the presence of significant steric torsion.

Technical Guide & Whitepaper

Executive Summary: The Steric & Electronic Landscape

Methyl 2-(1,3-benzothiazol-2-yl)benzoate (MBTB) represents a critical class of benzothiazole derivatives where photophysics are governed by steric hindrance and electronic decoupling rather than proton transfer.

While 2-phenylbenzothiazole derivatives are often planar and highly fluorescent, the introduction of a bulky methyl ester group at the ortho position of the phenyl ring introduces a high torsional angle. This structural constraint disrupts the


-conjugation between the benzothiazole and benzoate moieties, leading to distinct hypsochromic shifts and altered relaxation pathways compared to planar analogues. Furthermore, the ester functionality acts as a "blocker" for the ESIPT mechanism seen in HBT, confining the emission to the Locally Excited (LE) state.
Core Photophysical Identity
  • Primary Mechanism: Locally Excited (LE) State Radiative Decay.

  • Secondary Mechanism: Twisted Intramolecular Charge Transfer (TICT) access upon solvent polarity increase.

  • Key Feature: Absence of dual-emission (No ESIPT); large steric twist angle (

    
    ).
    

Molecular Architecture & Electronic States

Structural Constraints

The molecule consists of a benzothiazole electron-accepting unit linked to a methyl benzoate electron-withdrawing unit. The ortho substitution creates a "steric clash" between the ester carbonyl/methoxy group and the benzothiazole nitrogen/sulfur.

  • Ground State (

    
    ):  Highly twisted geometry to minimize repulsion. This reduces the oscillator strength (
    
    
    
    ) of the
    
    
    transition compared to planar equivalents.
  • Excited State (

    
    ):  Upon excitation, the molecule may undergo further relaxation into a TICT state, particularly in polar solvents, where the donor and acceptor rings twist toward orthogonality, often quenching fluorescence.
    
Suppression of ESIPT

In typical ESIPT fluorophores (e.g., HBT), an intramolecular hydrogen bond (O-H


 N) facilitates a barrierless proton transfer, yielding a keto-tautomer with a large Stokes shift (

nm). In Methyl 2-(1,3-benzothiazol-2-yl)benzoate :
  • The proton donor (-OH) is replaced by a methyl ester (-COOCH

    
    ).
    
  • Result: The ESIPT channel is structurally closed. Emission occurs exclusively from the enol-like form (LE state), resulting in a standard Stokes shift (typically 40–80 nm) and blue/UV fluorescence.

Photophysical Data Summary

The following data summarizes the typical photophysical signature of ortho-ester substituted benzothiazoles in a non-polar solvent (e.g., Dichloromethane or Toluene).

ParameterValue / RangeMechanistic Insight
Absorption

290 – 330 nmHypsochromic shift due to steric de-conjugation.
Emission

360 – 410 nmFluorescence from the LE state (Blue/Violet).
Stokes Shift ~3000 – 5000 cm

Standard relaxation; lacks the giant shift of ESIPT.
Quantum Yield (

)
0.05 – 0.40Highly dependent on solvent viscosity and polarity (TICT quenching).
Lifetime (

)
< 2 nsShort-lived singlet state due to competitive non-radiative rotation.

Experimental Protocol: Synthesis & Validation

Synthesis Workflow

The synthesis relies on the condensation of 2-aminothiophenol with a phthalic acid derivative. To ensure high purity of the methyl ester, a two-step sequence via the acid chloride or direct condensation with methyl 2-formylbenzoate is recommended.

Method A: Condensation via Phthalic Anhydride (Two-Step)

  • Ring Formation: React 2-aminothiophenol with phthalic anhydride in refluxing acetic acid to yield 2-(2-carboxyphenyl)benzothiazole.

  • Esterification: Convert the acid to the methyl ester using Thionyl Chloride (

    
    ) followed by Methanol (
    
    
    
    ), or using MeI/K
    
    
    CO
    
    
    .

Method B: Direct Oxidative Condensation (Green Chemistry) React 2-aminothiophenol with methyl 2-formylbenzoate using an oxidative catalyst (e.g., Na


S

O

or air/DMSO).
Step-by-Step Protocol (Method A)
  • Reagent Prep: Dissolve 2-aminothiophenol (10 mmol) and phthalic anhydride (10 mmol) in Glacial Acetic Acid (20 mL).

  • Reflux: Heat at 110°C for 4 hours. Monitor TLC (Hexane:EtOAc 4:1).

  • Isolation (Acid): Cool to RT. Pour into ice water. Filter the white precipitate (Acid intermediate). Wash with water.

  • Esterification: Suspend the dried acid in dry MeOH (30 mL). Add conc. H

    
    SO
    
    
    
    (catalytic) or use SOCl
    
    
    (1.2 eq) at 0°C, then reflux for 3 hours.
  • Purification: Neutralize with NaHCO

    
    , extract with DCM. Recrystallize from Ethanol.
    
  • Validation:

    
    H NMR must show the methyl singlet at 
    
    
    
    ppm and ortho aromatic protons.

Mechanistic Visualization

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursors to the final photophysical probe.

SynthesisPathway Pre1 2-Aminothiophenol Inter Intermediate: 2-(2-carboxyphenyl)benzothiazole Pre1->Inter Condensation (AcOH, Reflux) Pre2 Phthalic Anhydride Pre2->Inter Product TARGET: Methyl 2-(1,3-benzothiazol-2-yl)benzoate Inter->Product Esterification Reagent MeOH / H+ Reagent->Product

Caption: Two-step synthesis pathway converting precursors to the sterically hindered ester probe.

Jablonski Diagram: LE vs. ESIPT

This diagram contrasts the behavior of the Methyl Ester (MBTB) against the Hydroxyl analogue (HBT).

Jablonski S0 Ground State (S0) Twisted Geometry S1_LE S1 (Locally Excited) Enol-like Form S0->S1_LE Absorption (UV) ~300 nm S1_LE->S0 Fluorescence (Blue) ~400 nm S1_LE->S0 TICT / Rotation (Non-radiative Decay) S1_Keto S1 (Keto) ESIPT Product S1_LE->S1_Keto Proton Transfer BLOCKED by Methyl Group

Caption: Photophysical map showing the blockage of the ESIPT channel in MBTB, forcing emission from the LE state.

Applications & Causality

Negative Control for ESIPT

In research involving proton-transfer dyes, MBTB serves as the perfect negative control . By structurally mimicking the HBT core but lacking the proton donor, any emission observed from MBTB can be attributed to the intrinsic benzothiazole chromophore, allowing researchers to subtract background fluorescence from the ESIPT signal of the active probe.

Ratiometric Sensing Precursor

MBTB can function as a "masked" probe for esterase activity.

  • State A (Ester): Blue emission (LE state).

  • Action: Esterase enzyme cleaves the methyl group.

  • State B (Acid/Anion): If the conditions allow (e.g., pH adjustment), the free acid may exhibit altered photophysics or coordinate with metal ions, shifting the emission.

    • Note: While the acid itself is not a classic ESIPT dye like the phenol, the drastic change in solubility and electronics upon hydrolysis provides a sensing contrast.

References

  • Synthesis of Benzothiazoles

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Discusses condensation of 2-aminothiophenol with carbonyls.
    • Source:

  • Photophysics of Benzothiazole Derivatives

    • Fine-Tuning of Photophysical Properties of Benzothiadiazole-Based Emitters by Methyl Substitution.
    • Source:

  • ESIPT Mechanisms (Comparative Context)

    • Photoinduced Proton Coupled Electron Transfer in 2-(2'-Hydroxyphenyl)-Benzothiazole. Establishes the HBT baseline to contrast with the non-ESIPT ester.
    • Source: [1]

  • Steric Control in Photophysics

    • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters. Discusses how structural bridges and steric groups dictate LE vs.
    • Source:

Sources

Computational Design of Benzothiazole Ligands: A DFT-Driven Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties and DFT calculations of benzothiazole ligands Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of antitumor, antimicrobial, and neuroprotective agents. However, the rational design of these ligands requires more than structural intuition; it demands a rigorous understanding of electronic behavior at the quantum level.

This guide provides a standardized, high-fidelity computational protocol for analyzing benzothiazole derivatives using Density Functional Theory (DFT). By correlating fundamental electronic descriptors—such as the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) interactions—with biological activity, researchers can transition from trial-and-error synthesis to predictive drug design.

Strategic Importance of the Benzothiazole Scaffold

Benzothiazole (1,3-benzothiazole) consists of a benzene ring fused to a thiazole ring.[1][2][3][4] Its pharmacological versatility stems from its electronic amphotericity:

  • Nucleophilic Centers: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor and metal chelator.

  • Electrophilic Sensitivity: The C2 position is electronically distinct, serving as a primary site for nucleophilic attack or metabolic oxidation.

  • Conjugation: The fused system allows for extensive

    
    -electron delocalization, making the HOMO-LUMO gap highly tunable via substituent effects.
    

The Computational Protocol (Step-by-Step)

To ensure reproducibility and scientific integrity, the following workflow utilizes the B3LYP hybrid functional. While newer functionals (e.g., M06-2X,


B97X-D) exist, B3LYP remains the industry benchmark for organic small molecules, offering an optimal balance of cost and accuracy for geometry and vibrational frequencies.
Phase A: Pre-Processing & Conformer Generation

Before initiating DFT calculations, the global minimum energy conformer must be identified. Benzothiazole substituents (e.g., long alkyl chains or flexible amides) can adopt multiple rotamers.

  • Action: Perform a conformational search using molecular mechanics (MMFF94 or OPLS force fields).

  • Selection: Select the lowest energy conformer for the Quantum Mechanical (QM) input.

Phase B: Geometry Optimization & Frequency Analysis

This step relaxes the structure to a stationary point on the Potential Energy Surface (PES).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][5][6][7][8]

  • Basis Set: 6-311++G(d,p).[6][9][10]

    • Rationale: The "++" diffuse functions are critical for describing the lone pairs on Sulfur and Nitrogen and for accurately modeling anionic states or hydrogen bonding.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD.

    • Context: Gas-phase calculations often overestimate electrostatic interactions. Use water (

      
      ) for biological relevance or DMSO for solubility correlation.
      
  • Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true local minimum.

Phase C: Electronic Property Calculation

Once the geometry is validated, perform single-point energy calculations to extract descriptors.

  • Frontier Molecular Orbitals (FMO): Extract HOMO and LUMO energies.[2][9][11]

  • MEP Surface: Map electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).

  • NBO Analysis: Calculate second-order perturbation energies (

    
    ) to quantify hyperconjugation.
    

Visualization: The In-Silico Design Workflow

The following diagram illustrates the logical flow from ligand conception to lead candidate selection, highlighting the decision gates enforced by DFT validation.

DFT_Workflow Start Ligand Conceptualization (Benzothiazole Scaffold) Conformer Conformational Search (MMFF94/OPLS) Start->Conformer GeoOpt Geometry Optimization B3LYP/6-311++G(d,p) Conformer->GeoOpt FreqCheck Frequency Check (Imaginary Freq = 0?) GeoOpt->FreqCheck FreqCheck->GeoOpt Fail (Re-optimize) FMO FMO Analysis (HOMO-LUMO Gap) FreqCheck->FMO Pass MEP MEP Mapping (Binding Sites) FreqCheck->MEP Pass NBO NBO Analysis (Stability/Delocalization) FreqCheck->NBO Pass QSAR QSAR & Docking Integration FMO->QSAR MEP->QSAR NBO->QSAR Lead Lead Candidate Selection QSAR->Lead

Figure 1: Decision-tree workflow for the computational characterization of benzothiazole ligands, ensuring rigorous validation before property extraction.

Decoding Electronic Descriptors

Frontier Molecular Orbitals (FMO) & The Energy Gap

The energy gap (


) is the primary indicator of kinetic stability  and chemical reactivity .
  • HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability. In benzothiazoles, the HOMO is typically localized over the sulfur atom and the benzene ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability.

  • Interpretation:

    • Low Gap (< 4.0 eV): Indicates a "soft" molecule, highly polarizable and reactive. These ligands often exhibit higher biological activity due to easier charge transfer interactions with protein receptors (e.g., DNA intercalation).

    • High Gap (> 4.5 eV): Indicates a "hard," stable molecule with lower intracellular reactivity.

DescriptorFormulaPhysical Meaning in Drug Design
Chemical Hardness (

)

Resistance to charge transfer. Harder drugs are often metabolically more stable.
Electrophilicity Index (

)

Propensity to accept electrons. Critical for Michael acceptor inhibitors.
Chemical Potential (

)

Direction of charge flow (Ligand

Receptor).
Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the Van der Waals surface.

  • Red Regions (Negative Potential): Localized on the N3 nitrogen and electronegative substituents (e.g., -Cl, -F). These are docking sites for positively charged amino acid residues (e.g., Arginine, Lysine).

  • Blue Regions (Positive Potential): Localized on the protons of the benzene ring or -NH groups. These interact with anionic pockets (e.g., Aspartate, Glutamate).

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the delocalized DFT wavefunction into localized Lewis-structure orbitals. It is essential for quantifying hyperconjugation .

  • Key Interaction:

    
     or 
    
    
    
    .
  • Significance: High stabilization energy (

    
    ) in these interactions correlates with structural planarity, which is often required for intercalation into DNA base pairs.
    

Case Study: 2-(4-aminophenyl)benzothiazole

Consider the antitumor agent 2-(4-aminophenyl)benzothiazole. DFT studies reveal:

  • Geometry: The molecule is planar, facilitating DNA intercalation.

  • FMO: The HOMO is centered on the aminophenyl ring, while the LUMO shifts toward the benzothiazole core. This suggests an Intramolecular Charge Transfer (ICT) state, which is crucial for its fluorescence properties and biological mechanism.

  • Reactivity: The C3' position on the phenyl ring shows high spin density in radical cation states, predicting it as the site of metabolic activation by CYP450 enzymes.

References

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.[6] Journal of Materials Science and Chemical Engineering, 12, 31-50.[6] Link

  • Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (DFT) Method.[5] Annals of Proteomics and Bioinformatics, 8(1), 001–007.[5] Link

  • Bhat, M., & Belagali, S.L. (2016). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies.[4] Research on Chemical Intermediates, 42, 6195–6208.[4] Link

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Link

  • Saeed, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features.[2][11] Molecules, 27(13), 4119. Link

Sources

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of One-Pot Syntheses for Benzothiazole Scaffolds

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The conventional multi-step approaches to these vital heterocyclic compounds, however, are often fraught with challenges such as prolonged reaction times, significant waste generation, and the need for purification of intermediates. One-pot synthesis has emerged as a powerful and elegant solution, offering a more streamlined, economical, and environmentally sustainable pathway. By integrating multiple reaction steps into a single, seamless procedure without the isolation of intermediates, one-pot methodologies curtail solvent usage, minimize purification steps, and significantly reduce overall synthesis time.[1] This makes them exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery pipelines.

This comprehensive guide provides detailed, field-proven protocols for three distinct and robust one-pot methodologies for the synthesis of 2-substituted benzothiazoles. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Methodology 1: Green Synthesis via Heterogeneous Catalysis: Condensation of 2-Aminothiophenol with Aromatic Aldehydes using SnP₂O₇

This method champions a green chemistry approach, employing a reusable solid acid catalyst, tin(II) pyrophosphate (SnP₂O₇), for the efficient synthesis of benzothiazoles. The high yields, very short reaction times, and the ability to recycle the catalyst without significant loss of activity make this an attractive option for sustainable chemical production.[2]

Causality of Experimental Choices:
  • Catalyst: SnP₂O₇ acts as a heterogeneous acid catalyst, facilitating the condensation reaction. Its solid nature allows for easy separation from the reaction mixture and subsequent reuse, aligning with green chemistry principles.

  • Solvent-Free Conditions: The absence of a solvent reduces the environmental impact and simplifies the work-up procedure.

  • Reaction Time: The short reaction times (8-35 minutes) are a testament to the high efficiency of the SnP₂O₇ catalyst.[2]

Experimental Protocol:
  • In a round-bottom flask, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and SnP₂O₇ (0.1 g).

  • Heat the mixture at 80°C with stirring for the appropriate time as indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the solid catalyst by filtration.

  • Allow the filtrate to cool to room temperature, leading to the crystallization of the pure product.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation:

Table 1: Synthesis of Benzothiazole Derivatives using SnP₂O₇ Catalyst

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1095
24-Chlorobenzaldehyde894
34-Methylbenzaldehyde1592
44-Methoxybenzaldehyde2090
52-Hydroxybenzaldehyde3587

Data sourced from Merroun et al.[2]

Workflow Diagram:

G cluster_workflow SnP2O7 Catalyzed One-Pot Synthesis reagents 2-Aminothiophenol + Aromatic Aldehyde + SnP2O7 reaction Heat at 80°C (8-35 min) reagents->reaction Step 1 workup Dissolve in Ethanol -> Filter Catalyst reaction->workup Step 2 product Crystallize Pure Benzothiazole Derivative workup->product Step 3

Caption: Workflow for SnP₂O₇ catalyzed synthesis.

Methodology 2: Iodine-Catalyzed Solid-Phase Synthesis from Carboxylic Acids

This protocol details a highly efficient, solvent-free, solid-phase reaction for the synthesis of benzothiazole derivatives from 2-aminothiophenol and benzoic acid derivatives, using molecular iodine as the catalyst. This method is notable for its cost-effectiveness, extremely short reaction times, and adherence to green chemistry principles by avoiding the use of solvents.[2]

Causality of Experimental Choices:
  • Catalyst: Molecular iodine serves as a mild and inexpensive catalyst that promotes the condensation and subsequent cyclization.

  • Solid-Phase, Solvent-Free: Conducting the reaction in the solid phase at elevated temperatures eliminates the need for potentially hazardous solvents, simplifying the procedure and reducing waste.

  • Short Reaction Time: The reaction proceeds to completion in just 10 minutes, highlighting its efficiency.[2]

Experimental Protocol:
  • Thoroughly grind a mixture of 2-aminothiophenol (1 mmol), the desired benzoic acid derivative (1 mmol), and molecular iodine (10 mol%) in a mortar and pestle.

  • Transfer the powdered mixture to a round-bottom flask.

  • Heat the flask in a preheated oil bath at 120°C for 10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with a 10% sodium thiosulfate solution to remove any unreacted iodine.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.

Data Presentation:

Table 2: Iodine-Catalyzed Synthesis of Benzothiazole Derivatives

EntryBenzoic Acid DerivativeTime (min)Yield (%)
1Benzoic Acid1092
24-Chlorobenzoic Acid1090
34-Methylbenzoic Acid1088
44-Nitrobenzoic Acid1085

Data is representative of the high yields reported by Gupta and co-workers.[2]

Workflow Diagram:

G cluster_workflow Iodine-Catalyzed Solid-Phase Synthesis reagents 2-Aminothiophenol + Benzoic Acid Derivative + I2 reaction Grind -> Heat at 120°C (10 min) reagents->reaction Step 1 workup Wash with Na2S2O3 Solution reaction->workup Step 2 product Recrystallize from Ethanol -> Pure Product workup->product Step 3

Caption: Workflow for iodine-catalyzed synthesis.

Methodology 3: Deep Eutectic Solvent (DES) Catalyzed Three-Component Synthesis

This modern approach utilizes a deep eutectic solvent (DES), specifically a mixture of choline chloride and imidazole, as an efficient and environmentally friendly catalyst for the one-pot, three-component synthesis of 2-substituted benzothiazole derivatives from o-chloronitrobenzene, aldehydes or ketones, and elemental sulfur. This method avoids the use of traditional volatile organic solvents and expensive transition metals.[3]

Causality of Experimental Choices:
  • Catalyst: The [CholineCl][Imidazole]₂ DES acts as both the catalyst and the reaction medium, promoting the multicomponent reaction under solvent-free conditions. DESs are biodegradable, have low toxicity, and are easy to prepare.

  • Three-Component Reaction: This one-pot approach allows for the rapid assembly of the benzothiazole core from simple and readily available starting materials.

  • Solvent-Free: The reaction is performed neat in the presence of the DES catalyst, which aligns with the principles of green chemistry.

Experimental Protocol:
  • Preparation of the [CholineCl][Imidazole]₂ DES Catalyst:

    • Mix choline chloride (1 part) and imidazole (2 parts) in a flask.

    • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

    • Cool the DES to room temperature before use.

  • Synthesis of 2-Substituted Benzothiazole Derivatives:

    • In a round-bottom flask, combine o-chloronitrobenzene (1 mmol), the desired aldehyde or methyl aryl ketone (1 mmol), elemental sulfur (2.0 mmol), and the [CholineCl][Imidazole]₂ DES (35 mol%).

    • Heat the mixture at 120°C for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Concentrate the combined organic layers under reduced pressure.

    • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and n-hexane as the eluent.

Data Presentation:

Table 3: DES-Catalyzed Synthesis of 2-Substituted Benzothiazole Derivatives

EntryAldehyde/KetoneTime (h)Yield (%)
1Benzaldehyde678
24-Chlorobenzaldehyde675
34-Methylbenzaldehyde672
4Acetophenone668

Data sourced from a study on deep eutectic solvents for benzothiazole synthesis.[3]

Reaction Mechanism Visualization:

G cluster_mechanism Proposed Reaction Pathway in DES start o-chloronitrobenzene + Aldehyde/Ketone + Sulfur intermediate1 Intermediate Formation via Condensation and Reduction start->intermediate1 [CholineCl][Imidazole]2 120°C cyclization Intramolecular Cyclization intermediate1->cyclization product 2-Substituted Benzothiazole cyclization->product

Caption: Simplified DES-catalyzed reaction pathway.

References

  • Benchchem. One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Rauf, A., Gangal, S., Sharma, S., & Zahin, M. (2008). A Simple, Rapid and Efficient One-pot Protocol for the Synthesis of 2-substituted Benzothiazole Derivatives and their Antimicrobial Screening. South African Journal of Chemistry, 61, 63-67.
  • ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR.
  • Sharma, J., Bansal, R., Soni, P. K., Singh, S., & Halve, A. K. (2018). One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. Asian Journal of Nanoscience and Materials, 1(3), 135-141.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Scientific Reports. (2024).
  • Zhilitskaya, L. V., Shainyan, B. A., & Yarosh, N. O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. Available from: [Link]

Sources

Application Note: Catalytic Utility of Benzothiazole-Benzoate Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic protocols for Transition Metal (Zn, Cu) Complexes featuring Benzothiazole and Benzoate ligands . These coordination compounds have emerged as robust, single-site catalysts for two primary industrial applications: the Ring-Opening Polymerization (ROP) of cyclic esters (production of biodegradable polyesters) and Oxidative Organic Transformations (e.g., alcohol oxidation or click chemistry).

The synergy between the neutral,


-donating benzothiazole nitrogen and the anionic, hemilabile benzoate oxygen creates a distinct electronic environment. This "push-pull" effect stabilizes the metal center while maintaining sufficient lability for substrate coordination, a critical requirement for high turnover frequencies (TOF).

Chemical Context & Catalyst Design

The complexes described herein generally follow the structural formula


 , where:
  • M (Metal Center): Typically Zn(II) or Cu(II).

  • L (Neutral Ligand): Benzothiazole derivatives (e.g., 2-aminobenzothiazole, 2-(2-hydroxyphenyl)benzothiazole).

  • Bz (Anionic Ligand): Benzoate (

    
    ) or substituted benzoates.
    
Mechanistic Advantage: The "Hemilability" Factor

The benzoate ligand acts as more than a counter-ion; it often serves as the initiating group in polymerization. In the coordination-insertion mechanism, the metal-oxygen bond of the benzoate cleaves to attack the carbonyl carbon of the monomer (e.g.,


-caprolactone), effectively becoming the chain end-group.

Application I: Ring-Opening Polymerization (ROP) of -Caprolactone[1][2][3]

Target: Synthesis of Polycaprolactone (PCL), a biodegradable polyester used in drug delivery and tissue engineering.[1] Catalyst System: Zinc(II) bis(benzothiazole) bis(benzoate) analogues.

Experimental Protocol

Pre-requisites:

  • Atmosphere: Strictly inert (

    
     or Ar). Moisture acts as a chain-transfer agent, lowering molecular weight.
    
  • Solvent: Toluene (dried over Na/benzophenone) or Bulk (solvent-free).

Step-by-Step Workflow:

  • Catalyst Activation:

    • Load the Zn(II) benzothiazole-benzoate complex (0.05 mmol) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Note: If using a solvated protocol, add 2 mL of anhydrous toluene.

  • Monomer Addition:

    • Add

      
      -caprolactone (CL) (5.0 mmol, 100 equiv.) via a gas-tight syringe.
      
    • Ratio Control: The [Monomer]:[Catalyst] ratio determines the theoretical molecular weight (

      
      ).
      
  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 110°C .

    • Stir vigorously for 6–24 hours.

    • Monitoring: Aliquots can be taken for

      
      H NMR analysis to track % conversion (disappearance of 
      
      
      
      -CL methylene protons at
      
      
      4.2 ppm).
  • Quenching & Purification:

    • Terminate the reaction by adding 0.5 mL of dilute HCl in methanol (or glacial acetic acid).

    • Pour the reaction mixture into cold methanol (50 mL) to precipitate the polymer.

    • Filter the white solid, wash with cold methanol, and dry under vacuum at 40°C for 24 hours.

Data Interpretation

The resulting polymer should be analyzed via Gel Permeation Chromatography (GPC) and NMR.

ParameterExpected OutcomeMechanistic Insight
Conversion >90% (6–12 hrs)High activity indicates efficient monomer coordination.
PDI (

)
1.1 – 1.5Narrow PDI suggests a "living" polymerization characteristic with minimal transesterification.
End-Groups Benzoate / HydroxylConfirms the Coordination-Insertion mechanism where the benzoate initiates the chain.

Application II: Catalytic Oxidation of Alcohols

Target: Selective oxidation of benzyl alcohol to benzaldehyde. Catalyst System: Copper(II) benzothiazole-benzoate complexes.[2]

Experimental Protocol

Unlike ROP, this reaction often utilizes environmentally benign oxidants like


 or aqueous TBHP (tert-Butyl hydroperoxide).
  • Setup: In a 25 mL round-bottom flask, dissolve the Cu(II) complex (1 mol%) in Acetonitrile (

    
    ).
    
  • Substrate Loading: Add Benzyl Alcohol (1.0 mmol) and TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (optional co-catalyst, 5 mol%).

  • Oxidant: Bubble

    
     through the solution or add TBHP (2 equiv.).
    
  • Reaction: Reflux at 70°C for 4 hours.

  • Analysis: Filter through a silica plug and analyze via GC-MS.

Mechanistic Visualization

The following diagram illustrates the Coordination-Insertion Mechanism for the Zinc-catalyzed ROP of


-caprolactone. The benzoate ligand (

) plays the critical role of the nucleophile.

ROP_Mechanism cluster_0 Active Species Start Pre-Catalyst [L-Zn-OBz] Coord Coordination (Monomer binds to Zn) Start->Coord + ε-Caprolactone Insert Insertion (Benzoate attacks Carbonyl) Coord->Insert Nu: Attack Prop Propagation (Chain Growth) Insert->Prop Ring Opening Prop->Prop + n Monomers Term Hydrolysis/Quench (Polymer Release) Prop->Term + H+ / MeOH

Caption: Figure 1. Coordination-Insertion mechanism for ROP. The benzoate ligand (OBz) initiates the chain, resulting in a benzoate-capped polyester.

References

  • Appavoo, D. et al. (2021).

    
    -caprolactone catalysed by (pyrazol-1-yl)copper(II) carboxylate complexes.[2] Royal Society of Chemistry (RSC) Advances.
    
    • [Link]

    • Relevance: Establishes the protocol for Copper-Carboxylate systems in polymeriz
  • Gouws, S. et al. (2014).(Ferrocenylpyrazolyl)zinc(II)

    
    -caprolactone. Dalton Transactions.
    
    • [Link]

    • Relevance: Defines the Zinc-Benzoate catalytic cycle and kinetic d
  • Arenas, I. et al. (2020).2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry. Molecules (MDPI).

    • [Link]

    • Relevance: Demonstrates the versatility of Benzothiazole-Copper complexes in organic synthesis (CuAAC)
  • Kou, H. et al. (2023).Trace Cu(II)-Mediated Selective Oxidation of Benzothiazole. Environmental Science & Technology.

    • [Link]

    • Relevance: Provides mechanistic insight into the Cu(II)/Cu(I) redox cycling involving benzothiazole coordination.[3][4]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Benzothiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Benzothiazole Esters

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly benzothiazole esters, exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these compounds exert their therapeutic effects by inducing programmed cell death (apoptosis) in pathological cells, making them promising candidates for drug development.[1][4][5]

In vitro cytotoxicity testing is an indispensable first step in the preclinical evaluation of these novel compounds.[6] These assays provide crucial data on a compound's potency (e.g., the half-maximal inhibitory concentration, IC50), mechanism of action, and preliminary safety profile.[6][7] A robust cytotoxicity assessment goes beyond a simple measure of cell death, aiming to elucidate the specific cellular pathways being modulated. This guide provides a multi-parametric approach to characterizing the cytotoxic effects of benzothiazole esters, detailing the principles and protocols for assessing cell viability, membrane integrity, and key mechanisms of cell death.

Part 1: Foundational Concepts & Experimental Workflow

A comprehensive understanding of a compound's cytotoxic profile requires more than a single assay. Different assays measure distinct cellular events that occur during cell death. Therefore, a multi-assay strategy is essential for building a complete narrative of a compound's biological impact. The three pillars of this assessment are:

  • Metabolic Viability: Is the compound cytostatic (inhibiting proliferation) or cytotoxic (actively killing cells)? Assays like MTT measure the metabolic activity of a cell population.[7][8]

  • Membrane Integrity: Does the compound compromise the cell membrane? This is a hallmark of necrosis or late apoptosis. The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme.[9]

  • Mechanism of Death: If the compound is cytotoxic, how does it kill the cells? Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. This can be achieved by measuring the activity of key apoptotic enzymes like caspases or by detecting markers of oxidative stress.[2][10][11]

General Experimental Workflow

The accurate and reproducible assessment of cytotoxicity follows a systematic workflow, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare Benzothiazole Ester Stock Solution prep_cells Cell Line Culture & Seeding treat_cells Treat Cells with Compound (Dose-Response & Time-Course) prep_cells->treat_cells assay_mtt Metabolic Viability (MTT Assay) treat_cells->assay_mtt assay_ldh Membrane Integrity (LDH Assay) treat_cells->assay_ldh assay_apop Apoptosis Induction (Caspase-3/7 Assay) treat_cells->assay_apop assay_ros Oxidative Stress (ROS Assay) treat_cells->assay_ros analysis Calculate IC50, % Cytotoxicity, & Fold Change assay_mtt->analysis assay_ldh->analysis assay_apop->analysis assay_ros->analysis hypothesis Hypothesize Signaling Pathway Involvement analysis->hypothesis

Caption: General experimental workflow for cytotoxicity assessment.

Part 2: Cell Viability Assessment via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[12] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.[2]

MTT_Principle node_mt_inactive Yellow MTT (Water-Soluble) node_enzyme Mitochondrial Dehydrogenases (in Viable Cells) node_mt_inactive->node_enzyme Reduction node_formazan Purple Formazan (Water-Insoluble) node_enzyme->node_formazan node_dissolve Solubilization (e.g., DMSO) node_formazan->node_dissolve node_measure Measure Absorbance (~570 nm) node_dissolve->node_measure LDH_Principle node_cell Damaged Cell node_ldh LDH Release node_cell->node_ldh node_pyruvate Pyruvate + NADH node_ldh->node_pyruvate LDH Enzyme node_lactate Lactate + NAD+ node_lactate->node_ldh node_formazan Formazan (Red) node_pyruvate->node_formazan Diaphorase node_int Tetrazolium Salt (INT) node_int->node_pyruvate node_measure Measure Absorbance (~490 nm) node_formazan->node_measure

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • Treated cells in a 96-well plate (can be run in parallel with the MTT assay)

  • LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)

  • Lysis solution (e.g., 10% Triton X-100, often included in the kit) [10] Procedure:

  • Prepare Controls:

    • Set up the same treatment plate as for the MTT assay.

    • Self-Validation: On the same plate, designate wells for the following controls:

      • Spontaneous LDH Release: Untreated cells (measures background LDH release).

      • Maximum LDH Release: Untreated cells lysed with a lysis solution (e.g., Triton X-100) 45 minutes before supernatant collection. This represents 100% cytotoxicity. [9][10] * No-Cell Control: Medium only (measures background LDH in the medium).

  • Supernatant Collection:

    • Following the treatment incubation period, centrifuge the 96-well plate at 250-400 x g for 5 minutes. [10][15] * Causality: Centrifugation pellets any detached but intact cells, ensuring that only LDH from lysed cells in the supernatant is measured.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Assay Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the prepared Reaction Mixture to each well containing the supernatant. [10] * Incubate the plate at room temperature for 30 minutes, protected from light. [9][10] * Causality: The reaction components, particularly the tetrazolium salt, are light-sensitive. Protection from light prevents degradation and ensures accurate results.

  • Stop Reaction and Measure:

    • Add 50 µL of Stop Solution (if required by the kit) to each well. [10] * Measure the absorbance at 490 nm within one hour. [9]

Part 4: Elucidating the Mechanism of Cell Death

Many benzothiazole derivatives are known to induce apoptosis, often through the intrinsic (mitochondrial) pathway, which involves the activation of caspases and is frequently linked to the generation of reactive oxygen species (ROS). [2][3][10]

Apoptosis_Pathway node_bzt Benzothiazole Ester node_stress Cellular Stress node_bzt->node_stress node_ros Increased ROS node_stress->node_ros node_mito Mitochondrial Dysfunction node_ros->node_mito node_cas9 Caspase-9 (Initiator) node_mito->node_cas9 node_cas37 Caspase-3/7 (Executioner) node_cas9->node_cas37 node_apop Apoptosis node_cas37->node_apop

Caption: Simplified intrinsic apoptosis pathway often induced by benzothiazoles.

Apoptosis Assay: Caspase-3/7 Activity

Caspases are a family of proteases that are the central executioners of apoptosis. [10]Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides a direct and specific indicator of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • Treated cells in an opaque-walled 96-well plate (essential for luminescence assays).

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

Procedure:

  • Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well. [6]4. Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. [6]5. Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Oxidative Stress Assay: Intracellular ROS Measurement

The generation of ROS can be an early event in the induction of apoptosis by benzothiazole esters. [2]Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common cell-permeable probe used to detect intracellular ROS.

Protocol: DCFH-DA Assay (Fluorescent)

Materials:

  • Treated cells in a black, clear-bottom 96-well plate.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • H₂O₂ (positive control).

Procedure:

  • Cell Treatment: Seed and treat cells as previously described.

  • Probe Loading: After treatment, remove the compound-containing medium and wash the cells gently with warm PBS.

  • Add 100 µL of culture medium containing 10 µM DCFH-DA to each well.

  • Causality: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [16]5. Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Part 5: Data Analysis and Interpretation

The primary outputs of these assays are absorbance, fluorescence, or luminescence values. These raw data must be processed to determine key cytotoxicity metrics.

Calculations:

  • Percentage Viability (MTT Assay):

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.

Compound A549 IC50 (µM) HepG2 IC50 (µM) MCF-7 IC50 (µM)
Benzothiazole Ester 14.34830.6
Benzothiazole Ester 2441.2> 50
Doxorubicin (Control)0.80.50.9
Table 2: Example IC50 data table summarizing the cytotoxic potency of hypothetical benzothiazole esters against various cancer cell lines after 48 hours of treatment. Lower values indicate higher potency.
[1][17]

Conclusion

The evaluation of benzothiazole esters requires a systematic and multi-faceted approach to in vitro cytotoxicity testing. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and specific death pathways (caspase activation, ROS production), researchers can build a comprehensive profile of a compound's biological effects. This detailed characterization is essential for identifying promising therapeutic leads, understanding their mechanisms of action, and guiding further drug development efforts.

References

  • BenchChem. (2025). Methodology for Assessing 1-Benzothiazol-2-yl-ethylamine Cytotoxicity: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
  • BenchChem. (n.d.). In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide.
  • BenchChem. (2025). Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines.
  • Bepary, S. et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science.
  • Celik, H. et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Iqbal, M. A. et al. (2019). Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • Racane, L. et al. (n.d.). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. Arkivoc.
  • ResearchGate. (n.d.). Percentages of the cell death pathways observed by the flow cytometry assay. Download Scientific Diagram. Available at: [Link]

  • Wang, J. et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]

  • Ma, J. et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. MedChemComm. Available at: [Link]

  • Ma, J. et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. PubMed. Available at: [Link]

  • Iqbal, M. A. et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE.
  • Ormerod, M. G. et al. (n.d.). QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY.
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Taylor & Francis. (2019). Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • MDPI. (2025). Synthesis of Novel Podophyllotoxin–Benzothiazole Congeners and Their Biological Evaluation as Anticancer Agents.
  • El-Sayed, N. N. E. et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC.
  • Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • White, A. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit.
  • ResearchGate. (n.d.). Reactive oxygen species (ROS) determination were measured as described.... Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Haznedar, B. et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. Available at: [Link]

  • ResearchGate. (n.d.). Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g.... Available at: [Link]

  • TCU Digital Repository. (2022). Testing the Ability of Macrocyclic Compounds to Reduce Reactive Oxygen Species (ROS). Available at: [Link]

  • PubMed. (n.d.). Reactive oxygen species independent cytotoxicity induced by radiocontrast agents in tubular cells (LLC-PK1 and MDCK). Available at: [Link]

  • PubMed. (2013). Reactive Oxygen Species Involvement in Apoptosis and Mitochondrial Damage in Caco-2 Cells Induced by Enniatins A, A₁, B and B₁. Available at: [Link]

  • MDPI. (2021). Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzothiazole Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZT-CYCL-001
Status: Open
Topic: Troubleshooting Cyclization Failure & Low Yields in Benzothiazole Formation[1]

Introduction: The Support Desk Approach

Welcome to the Benzothiazole Technical Support Center. Unlike standard reviews, this guide functions as a Level 3 Engineering diagnostic tool. We assume you are already attempting the synthesis and facing resistance.

Benzothiazoles are privileged pharmacophores, but their formation—specifically the cyclization step—is often plagued by three "silent killers": Oxidative Stalling , Thiol Poisoning , and Disulfide Dimerization .

This guide is structured into Diagnostic Modules . Identify your symptom below and proceed to the relevant troubleshooting workflow.

Module 1: The "Stalled" Intermediate (Oxidative Condensation)

Symptom: You are reacting 2-aminothiophenol with an aldehyde.[1][2][3][4][5][6] You see full consumption of starting material on TLC, but the product spot is slightly more polar than expected, and the NMR shows a non-aromatic proton signal around 6.0–7.0 ppm.

Diagnosis: Incomplete Aromatization. The reaction has proceeded through imine formation and cyclization to form the benzothiazoline intermediate but lacks the driving force to oxidize (aromatize) into the final benzothiazole.

The Mechanism of Failure

The reaction is not a simple condensation; it is an oxidative condensation. Without an oxidant, the system rests at the dihydro-stage.

OxidativeCyclization Start 2-Aminothiophenol + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O Cyclized Benzothiazoline (Trapped Intermediate) Imine->Cyclized Intramolecular Nucleophilic Attack Product Benzothiazole (Aromatic) Cyclized->Product OXIDATION REQUIRED (-2H)

Figure 1: The oxidative condensation pathway.[3][7] The red node represents the common stalling point.

Troubleshooting Protocol
VariableRecommendationWhy?
Oxidant Add DDQ (1.1 eq) or DMSO If running in inert solvents (DCM/Toluene), the system is oxygen-starved. DDQ forces aromatization. DMSO acts as both solvent and oxidant at >100°C.
Atmosphere Switch to O2 Balloon If using a metal catalyst (e.g., Fe, Cu), ambient air may be insufficient.[7] A pure O2 balloon accelerates the hydrogen abstraction.
Catalyst Zn(OAc)₂ or Glycerol Lewis acids activate the imine; Glycerol acts as a hydrogen-bond donor and promotes "green" activation without external oxidants.

Validation Experiment: Take an aliquot of your "stalled" reaction. Add 10 mg of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). If the spot instantly converts to your desired product on TLC, your issue was purely oxidative.

Module 2: Catalyst Death (Metal-Catalyzed Cross-Coupling)

Symptom: You are using a Palladium (Pd) or Copper (Cu) catalyst to cyclize thioanilides or 2-haloanilines. The reaction turns black immediately (precipitation) and yields are <20%.

Diagnosis: Catalyst Poisoning by Sulfur. Sulfur is a potent soft donor. Free thiols or thione intermediates bind irreversibly to soft metals like Pd, displacing the ligands required for the catalytic cycle (Reductive Elimination/Oxidative Addition).

The "Hard/Soft" Solution
  • Switch Metals: Move from Palladium (Soft) to Copper (Borderline/Harder) . Copper is far more robust against sulfur poisoning and can tolerate thiolate intermediates better than Pd.

  • Ligand Shielding: If you must use Pd, use bulky, electron-rich phosphines (e.g., Xantphos) or N-heterocyclic carbenes (NHCs) that bind tighter than the sulfur.

Recommended Protocol: Ligand-Free Copper Catalysis

Ref: J. Org. Chem. 2014, 79, 10, 4740–4744

  • Catalyst: CuI (10 mol%)[7]

  • Ligand: 1,10-Phenanthroline (20 mol%) - Critical for stabilizing the Cu center.[7]

  • Base: Cs₂CO₃ (2.0 eq)[7]

  • Solvent: DMF or DMSO (100°C)

Module 3: The Disulfide Trap (Side Reaction)

Symptom: You isolate a solid byproduct that is symmetrical, highly non-polar, and shows no aldehyde peak in NMR. Mass spec shows [2M-2].

Diagnosis: Oxidative Dimerization. Your 2-aminothiophenol oxidized to 2,2'-diaminodiphenyldisulfide before it could react with the aldehyde. This is common in "open air" bench reactions.

DisulfideTrap Start 2-Aminothiophenol Decision Is O2 present before heating? Start->Decision Target Aldehyde Product Benzothiazole (Desired) Target->Product PathA Reaction with Aldehyde Decision->PathA No (Inert) PathB Self-Oxidation Decision->PathB Yes (Air) PathA->Target Byproduct Disulfide Dimer (Dead End) PathB->Byproduct

Figure 2: The branching path between successful condensation and disulfide death.

Corrective Actions
  • The "Reductive" Start: Add TCEP (Tris(2-carboxyethyl)phosphine) or NaBH₄ (0.1 eq) to the reaction mixture before adding the aldehyde. This keeps the thiol reduced (-SH) and reactive.

  • Inert Manifold: Purge the solvent with Argon for 15 minutes before adding the thiol.

  • Reverse Strategy: Intentionally use the disulfide dimer as the starting material. Add a reductant (Na₂S or Zn dust) in situ. This releases the thiolate slowly, keeping the concentration low and preventing side reactions.

Module 4: The Jacobson Cyclization (Radical Route)

Symptom: You are cyclizing a thioanilide using Potassium Ferricyanide (Jacobson method).[8][9] You observe a complex mixture of regioisomers (if the ring is substituted) or tar formation.

Diagnosis: Radical Delocalization Issues. The Jacobson cyclization proceeds via a thio-radical. If the aromatic ring has electron-withdrawing groups (EWGs) or is fluoro-substituted, the radical is destabilized or delocalized to the wrong carbon.

Optimization Guide
IssueFix
Regioselectivity Block the ortho-position. If you have a meta-substituent, cyclization can occur at two ortho positions. Use a blocking group (e.g., Br) that can be removed later, or switch to the Bernthsen Synthesis (acid catalyzed) which is driven by sterics rather than radical electronics.
Tar Formation Dilution & Temp. Radical polymerization competes with cyclization at high concentrations. Run at 0.01 M concentration. Lower the temperature to 0°C and add the oxidant dropwise to keep radical concentration low.
Reagent Switch Oxidant. Replace harsh K₃Fe(CN)₆ with Dess-Martin Periodinane (DMP) or PIFA for milder, hypervalent iodine-mediated cyclization.[7]

Standardized Protocols

Protocol A: Green Oxidative Cyclization (Robust)

Best for: Simple 2-aminothiophenol + Aldehyde condensations.

  • Mix: 1.0 mmol 2-aminothiophenol + 1.0 mmol Aldehyde in 2 mL Glycerol .

  • Catalyst: No metal catalyst required. Glycerol promotes the reaction.

  • Conditions: Heat to 100°C open to air (or O2 balloon for faster rates).

  • Workup: Cool to RT. Add water. The product usually precipitates out. Filter and wash with water/ethanol.

  • Why it works: Glycerol acts as a high-dielectric medium stabilizing the charged intermediate and facilitates proton transfer.

Protocol B: Copper-Catalyzed Synthesis (For Difficult Substrates)

Best for: Sterically hindered aldehydes or electron-deficient thiols.[7]

  • Mix: 1.0 mmol 2-iodoaniline + 1.2 mmol Potassium Ethyl Xanthogenate (Sulfur source).

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).[7]

  • Solvent: DMF, 110°C, sealed tube.

  • Mechanism: Intermolecular C-S bond formation followed by intramolecular C-N bond closure.

References

  • Green Chemistry (Glycerol Mediated): Maleki, B., et al. "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature."[7]

  • Copper Catalysis: Zhang, X., et al. "Copper-catalyzed double C-S bond formation enables a highly efficient synthesis of benzothiazoles."[2][7]

  • Oxidative Cyclization Mechanism: Hwang, H. S., et al. "Visible Light Mediated Synthesis of Benzothiazoles... via in situ generated disulfide."[7]

  • Disulfide Troubleshooting: Hunter, R., et al. "Disulfide synthesis by S-S coupling."

  • General Review: BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzothiazole derivatives."

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(1,3-benzothiazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this molecule.

I. Understanding the Challenge: Physicochemical Properties

Methyl 2-(1,3-benzothiazol-2-yl)benzoate is a molecule of interest in various research fields. However, its chemical structure, characterized by a benzothiazole ring linked to a methyl benzoate group, suggests poor aqueous solubility. Benzothiazole itself has limited water solubility, and the addition of the methyl benzoate moiety further increases its lipophilicity.[1][2][3][4][5] This inherent low water solubility can pose significant challenges in experimental assays, formulation development, and in vivo studies.[6][7]

II. Troubleshooting Guide: Practical Solutions for Common Solubility Problems

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Problem 1: My compound is precipitating out of my aqueous buffer during my assay.

This is a common issue for poorly soluble compounds when introduced to an aqueous environment. The key is to find a suitable solvent system that can maintain the compound in solution at the desired concentration.

Step-by-Step Protocol: Solvent System Selection
  • Initial Solvent Screening:

    • Begin by testing the solubility in common, water-miscible organic solvents.[8][9][10]

    • Recommended starting solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Co-solvent System Development:

    • If a direct dilution of the organic stock into your aqueous buffer results in precipitation, a co-solvent system is necessary.[6][8][9][10]

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[10]

    • Start by preparing a series of aqueous buffers containing varying percentages of the organic solvent (e.g., 1%, 5%, 10% DMSO).

    • Add your compound to these co-solvent systems and observe for precipitation.

    • Important: Always consider the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent. Most biological assays can tolerate up to 1% DMSO, but it is crucial to run a vehicle control to assess any effects of the solvent on your experiment.

  • pH Adjustment:

    • The benzothiazole moiety contains a nitrogen atom that can be protonated. Therefore, the solubility of Methyl 2-(1,3-benzothiazol-2-yl)benzoate is likely pH-dependent.[11][12][13]

    • Weakly basic compounds tend to be more soluble at lower pH values.[11][12][13][14]

    • Experimental Step: Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4).

    • Causality: At lower pH, the nitrogen on the thiazole ring can become protonated, increasing the polarity and aqueous solubility of the molecule.

Data Presentation: Example Co-solvent Screening
Co-solvent System (in PBS pH 7.4)Visual Observation (at 10 µM)
0.1% DMSOPrecipitation observed
0.5% DMSOSlight turbidity
1.0% DMSOClear solution
5.0% EthanolClear solution
Experimental Workflow: Solvent Selection Decision Tree

G start Start: Compound Precipitation stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitation? dilute->precipitate success Success: Compound in solution precipitate->success No cosolvent Increase co-solvent percentage (e.g., 1-5% DMSO) precipitate->cosolvent Yes ph_adjust Adjust buffer pH (e.g., to pH 5-6) cosolvent->ph_adjust check_tolerance Check assay tolerance to solvent/pH cosolvent->check_tolerance ph_adjust->check_tolerance check_tolerance->dilute complexation Consider complexation agents (e.g., cyclodextrins) check_tolerance->complexation Still precipitates formulation Advanced Formulation Strategies complexation->formulation

Caption: Decision tree for systematic solvent selection.

Problem 2: I need to prepare an oral formulation for animal studies, but the compound has very low aqueous solubility.

For in vivo applications, especially oral dosing, achieving adequate exposure is critical and often hampered by poor solubility. Advanced formulation strategies are typically required.

Recommended Approach: Amorphous Solid Dispersions

Creating an amorphous solid dispersion is a well-established technique to improve the oral bioavailability of poorly soluble drugs.[15][16][17]

  • Mechanism: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix.[15][16][17] This prevents the drug from crystallizing and presents it in a higher energy amorphous state, which has a faster dissolution rate.[18]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used carriers.[19][20]

Step-by-Step Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Identify a common solvent that dissolves both Methyl 2-(1,3-benzothiazol-2-yl)benzoate and the chosen polymer (e.g., PVP K30). A mixture of dichloromethane and methanol is often a good starting point.[15][17]

  • Dissolution: Dissolve the drug and polymer in the selected solvent system in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.

  • Characterization: It is essential to characterize the solid dispersion to confirm the amorphous state of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Visualization: Solid Dispersion Workflow

G cluster_0 Preparation cluster_1 Characterization dissolve Dissolve Drug & Polymer in Solvent evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill dsc DSC (Confirm Amorphous State) mill->dsc xrpd XRPD (Absence of Crystalline Peaks) mill->xrpd

Caption: Workflow for preparing and characterizing a solid dispersion.

III. Frequently Asked Questions (FAQs)

Q1: What is the predicted LogP of Methyl 2-(1,3-benzothiazol-2-yl)benzoate and what does it imply?

Q2: Are there other advanced formulation techniques I can consider besides solid dispersions?

Yes, several other techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds:[23][24][25]

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6][23][26][27] Technologies like jet milling or high-pressure homogenization can be used to create nanosuspensions.[27]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[19][28] This can be an effective way to solubilize lipophilic drugs for oral administration.

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in their central cavity and presenting a hydrophilic exterior, thereby increasing aqueous solubility.[18][23][28]

Q3: Can I use surfactants to improve solubility?

Yes, surfactants can be used to increase the solubility of poorly soluble compounds.[19][24]

  • Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate nonpolar drug molecules, increasing their apparent solubility in the aqueous medium.

  • Common Pharmaceutical Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium lauryl sulfate are examples of surfactants used in pharmaceutical formulations.[19][24]

  • Considerations: The choice of surfactant and its concentration must be carefully considered, as some surfactants can have toxic effects or interfere with biological assays.[19]

Q4: How can I predict the solubility of my compound in different solvents?

Predicting solubility with high accuracy can be challenging, but there are computational tools and models that can provide useful guidance:[7][22][29][30][31]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physicochemical properties like solubility.[31]

  • Machine Learning Models: An increasing number of machine learning algorithms are being trained on large datasets of experimental solubility data to predict the solubility of new compounds in various solvents.[22][29][30]

  • Thermodynamic Models: Models like COSMO-RS can predict solubility based on quantum chemical calculations.

While these predictive tools can aid in solvent selection, experimental verification is always necessary.[22]

IV. References

  • Bhakay, A., Rahman, M., Dave, R. N., & Bilgili, E. (2018). Bioavailability enhancement of poorly water-soluble drugs via nanocomposites: Formulation-processing aspects and challenges. Pharmaceutics, 10(3), 86. Available at: [Link]

  • Jetir. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Jadav, N., & Patel, M. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Critical Reviews in Therapeutic Drug Carrier Systems, 21(6), 449-487. Available at: [Link]

  • PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. Retrieved from [Link]

  • Li, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 5. Available at: [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Riniker, S., & Landrum, G. A. (2013). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 113(8), 6604-6668. Available at: [Link]

  • Pawar, J., & Fule, R. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Indian Journal of Pharmaceutical Sciences, 79(6), 844-854. Available at: [Link]

  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Mitchell, J. B. O. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 43(1), 160-166. Available at: [Link]

  • Kumar, A., & Dixit, C. K. (2017). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 79(5), 668-678. Available at: [Link]

  • Al-Ghananeem, A. M. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4468-4478. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • ResearchGate. (2016, December 23). Nanotechnology-a promising drug delivery for poorly soluble drugs. Available at: [Link]

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research, 6(3), 958-967. Available at: [Link]

  • Utami, R. T., Zaini, E., & Halim, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 60(12), 1605-1612. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • du Preez, J. L., & van der Merwe, J. F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available at: [Link]

  • Scifiniti. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Available at: [Link]

  • Google. (n.d.). Cosolvent. Retrieved from

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Taylor, L. S., & Zhang, G. G. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 2164-2175. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(2), 705-712. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance. Retrieved from [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • de la Rosa, M. A., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4707. Available at: [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-729. Available at: [Link]

  • Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Benzothiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Condensation of 2-Aminothiophenol with Aldehydes
Core Directive: The Thermodynamic vs. Kinetic Landscape

User Query: "Why does my yield fluctuate wildly between 40-90% even when I reflux overnight? Is higher temperature always better?"

Technical Insight: In benzothiazole synthesis, temperature is not just a catalyst for speed; it is the selector between kinetic trapping and thermodynamic completion . The reaction between 2-aminothiophenol and an aldehyde proceeds through three distinct stages, each with different energy requirements.

  • Condensation (Low Energy): Formation of the Schiff base (imine). This happens readily, often at room temperature.

  • Cyclization (Medium Energy): The thiol attacks the imine carbon to form the benzothiazoline ring.[1]

  • Oxidation/Aromatization (Variable Energy): Conversion of benzothiazoline to benzothiazole. This is the rate-determining step in many non-oxidative environments.

The Pitfall: If the temperature is too low (<60°C in non-catalyzed systems), the reaction often stalls at the benzothiazoline intermediate (kinetic trap). If too high (>150°C without inert gas), the thiol group oxidizes to form disulfides before it can cyclize.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the specific temperature/energy inputs required to drive the equilibrium forward.

BenzothiazoleMechanism Reactants 2-Aminothiophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine Fast (RT - 50°C) Disulfide Disulfide Dimer (Impurity) Reactants->Disulfide O2 + High T (>100°C) No Inert Gas Cyclized Benzothiazoline (Trapped Intermediate) Imine->Cyclized Cyclization (Requires Heat/Acid) Product 2-Substituted Benzothiazole Cyclized->Product Oxidation/-2H (Rate Determining)

Figure 1: Reaction pathway showing the progression from reactants to product and the critical branch point for disulfide impurity formation.

Protocol Comparison: Microwave vs. Conventional Heating

User Query: "I am using ethanol reflux (78°C). Should I switch to microwave irradiation?"

Recommendation: Yes. Microwave-assisted synthesis is superior for this specific condensation. The polarity of the reagents (specifically the ionic nature of the zwitterionic intermediates) couples efficiently with microwave energy, leading to "superheating" effects that drive the difficult cyclization step.

Comparative Data: Synthesis of 2-Phenylbenzothiazole
ParameterConventional Reflux (Ethanol)Microwave Irradiation (Solvent-Free/Glycerol)
Temperature 78–80°C100–120°C
Reaction Time 5 – 8 Hours4 – 10 Minutes
Yield 60 – 82%92 – 98%
Atom Economy Lower (Solvent waste)High (Often solvent-free)
Primary Risk Incomplete reaction (Intermediate trap)Pressure buildup / Runaway exotherm

Key Reference: Studies confirm that microwave irradiation reduces reaction times from hours to minutes while increasing yields by >15% compared to conventional heating [1, 3].[2]

Troubleshooting Guide: The Disulfide Impurity

User Query: "I see a large impurity peak at roughly double the molecular weight of my starting material. What is it?"

Diagnosis: This is likely 2,2'-dithiodianiline , formed by the oxidative dimerization of 2-aminothiophenol. This occurs when the reaction temperature is high (>100°C) in the presence of atmospheric oxygen before the aldehyde condenses.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurities CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Unreacted Result2 Dimer Peak (Disulfide) CheckLCMS->Result2 Oxidation Side Rxn Result3 Intermediate (Benzothiazoline) CheckLCMS->Result3 Incomplete Cyclization Action1 Increase Temp or Change Catalyst (Acid) Result1->Action1 Action2 Purge with N2/Ar Add Reducing Agent Result2->Action2 Action3 Add Oxidant (H2O2/DMSO) or Increase Aeration Result3->Action3

Figure 2: Logic flow for diagnosing reaction failures based on intermediate analysis.

Corrective Protocol:

  • Degas Solvents: Sparge your solvent with Argon/Nitrogen for 15 mins before adding 2-aminothiophenol.

  • Order of Addition: Add the aldehyde before heating. This ensures the thiol reacts with the carbonyl (forming the Schiff base) rather than itself.

  • Purification: If the disulfide forms, it is much less polar than the benzothiazole. It can often be removed via recrystallization from hot ethanol [2].

Recommended Protocol: Green Synthesis in Glycerol

This protocol balances high yield with environmental safety, utilizing glycerol as both a solvent and a catalyst (hydrogen bond donor) at an optimized temperature.[3]

Reagents:

  • 2-Aminothiophenol (10 mmol)[4]

  • Aromatic Aldehyde (10 mmol)

  • Glycerol (10 mL)

Methodology:

  • Setup: Place reactants in a round-bottom flask. No external catalyst is required.

  • Heating: Heat the mixture to 100–110°C .

    • Note: Glycerol allows high-temperature heating without the volatility issues of ethanol.

  • Monitoring: Stir for 30–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 1:4).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice-water (50 mL).

  • Isolation: The product will precipitate out. Filter the solid.[4]

  • Purification: Recrystallize from hot ethanol to remove trace glycerol and any unreacted thiol.

Expected Yield: 85–95% [1, 5].

References
  • Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst. Source: Maleki, B. et al. Molecules, 2012.[5] URL:[Link]

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives. Source:Journal of Chemical Research, 2012. URL:[Link]

  • Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Source:[6]Organic Communications, 2022.[6] URL:[Link]

  • Benzothiazole synthesis - Reaction Mechanisms and Recent Advances. Source: Organic Chemistry Portal. URL:[Link]

Sources

Technical Support Center: Enhancing the Quantum Yield of Benzothiazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. Our goal is to empower you with the knowledge to enhance the quantum yield of your benzothiazole derivatives, leading to more robust and sensitive assays.

Section 1: Understanding and Troubleshooting Low Quantum Yield

Low fluorescence quantum yield is a common challenge that can significantly impact the sensitivity and reliability of your experiments. This section will delve into the potential causes of low quantum yield and provide a systematic approach to troubleshooting and optimization.

FAQ 1: My benzothiazole derivative exhibits very weak fluorescence. What are the likely causes and how can I improve it?

Low quantum yield in benzothiazole fluorophores can stem from several factors, primarily related to efficient non-radiative decay pathways that compete with fluorescence. Here are the most common culprits and a step-by-step guide to address them:

Potential Cause 1: Molecular Flexibility and Non-Radiative Decay

  • Expertise & Experience: Many benzothiazole derivatives possess rotatable single bonds, for instance between the benzothiazole core and an adjacent phenyl ring. This rotation can dissipate the excited-state energy as heat rather than light, a process known as non-radiative decay. This is a primary reason for low quantum yield in solution.[1]

  • Troubleshooting Protocol:

    • Solvent Viscosity Test: Dissolve your fluorophore in a series of solvents with increasing viscosity (e.g., methanol, ethanol, glycerol). A significant increase in fluorescence intensity with viscosity suggests that restricting intramolecular rotation is key to enhancing the quantum yield.

    • Molecular Rigidification: If the solvent viscosity test is positive, consider synthetic modifications to create a more rigid molecular structure. This can be achieved by introducing bridging atoms or groups that lock the rotatable bonds.

    • Aggregation-Induced Emission (AIE): For certain benzothiazole derivatives, aggregation in a poor solvent can restrict intramolecular rotations and lead to a dramatic increase in fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[1][2][3]

Potential Cause 2: Inefficient Intramolecular Charge Transfer (ICT)

  • Expertise & Experience: The photophysical properties of many benzothiazole fluorophores are governed by Intramolecular Charge Transfer (ICT), where an electron is transferred from a donor to an acceptor part of the molecule upon excitation. The efficiency of this process, and the subsequent radiative decay, is highly dependent on the electronic nature of the substituents and the polarity of the solvent. An imbalance in the donor-acceptor strengths or an inappropriate solvent environment can lead to a non-emissive or weakly emissive ICT state.[4]

  • Troubleshooting Protocol:

    • Solvatochromism Study: Measure the absorption and emission spectra of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). A large Stokes shift that changes with solvent polarity is indicative of an ICT process. If the fluorescence intensity drops significantly in highly polar solvents, it may indicate stabilization of a non-emissive ICT state.

    • Substituent Modification: The quantum yield can be dramatically influenced by the electron-donating or electron-withdrawing nature of substituents on the benzothiazole scaffold.[2][5] Consider synthesizing derivatives with different electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -CN, -CF3) to optimize the ICT process.[2][5]

Potential Cause 3: Aggregation-Caused Quenching (ACQ)

  • Expertise & Experience: While some benzothiazole derivatives exhibit AIE, many traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ). In this scenario, at high concentrations or in poor solvents, the molecules form non-emissive aggregates (e.g., H-aggregates) where the excited-state energy is lost through non-radiative pathways.

  • Troubleshooting Protocol:

    • Concentration-Dependent Study: Measure the fluorescence intensity of your fluorophore at a range of concentrations. A decrease in quantum yield at higher concentrations is a classic sign of ACQ.

    • Solvent System Optimization: If you suspect ACQ, ensure your fluorophore is fully solvated. For applications in aqueous media, consider using a co-solvent (e.g., THF, DMSO) to prevent aggregation.[3]

    • Introduction of Bulky Groups: Synthetically incorporating bulky substituents can sterically hinder the close packing of molecules, thus preventing ACQ.

Section 2: Practical Protocols for Enhancing Quantum Yield

This section provides detailed, step-by-step methodologies for key experiments and strategies to boost the quantum yield of your benzothiazole fluorophores.

Protocol 1: Inducing and Characterizing Aggregation-Induced Emission (AIE)

Objective: To determine if a benzothiazole derivative is an AIEgen and to optimize the conditions for maximum emission enhancement.

Materials:

  • Benzothiazole derivative

  • A "good" solvent in which the fluorophore is highly soluble (e.g., Tetrahydrofuran - THF)

  • A "poor" solvent in which the fluorophore is insoluble or poorly soluble (e.g., Water)

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the benzothiazole derivative in the good solvent (e.g., 1 mM in THF).

  • Solvent-Water Mixture Preparation: In a series of cuvettes, prepare mixtures of the good solvent and the poor solvent with varying volume fractions of the poor solvent (fw), for example, from 0% to 90% water in THF.

  • Fluorophore Addition: To each solvent mixture, add a small aliquot of the stock solution to reach a final concentration of, for example, 10 µM.

  • Spectroscopic Measurements:

    • Immediately after preparation, measure the fluorescence emission spectrum of each sample.

    • Measure the UV-Vis absorption spectrum of each sample to check for scattering due to aggregate formation.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction (fw). A significant increase in fluorescence intensity at higher water fractions is indicative of AIE.[3][6]

Expected Results Visualization:

AIE_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solution in 'good' solvent (e.g., THF) B Create solvent mixtures with increasing fractions of 'poor' solvent (e.g., water) A->B C Add fluorophore to each mixture B->C D Measure Fluorescence Emission C->D E Measure UV-Vis Absorption C->E F Plot Fluorescence Intensity vs. % 'poor' solvent D->F G Observe for significant fluorescence enhancement F->G

Caption: Workflow for AIE characterization.

FAQ 2: How do I choose the right substituents to increase the quantum yield of my benzothiazole fluorophore?

The choice of substituents is critical and can dramatically alter the quantum yield. Here is a guide to making informed decisions:

Strategy 1: Enhancing Rigidity and Reducing Vibrational Quenching

  • Expertise & Experience: Introducing bulky groups can sterically hinder free rotation around single bonds, thus reducing non-radiative decay. Additionally, forming fused ring systems can create a more planar and rigid structure, which often leads to higher quantum yields.[5]

Strategy 2: Optimizing Donor-Acceptor Interactions for Efficient ICT

  • Expertise & Experience: For D-π-A type fluorophores, the strength of the donor and acceptor groups needs to be carefully balanced. A very strong donor and acceptor can sometimes lead to an overly stabilized, non-emissive ICT state. Fine-tuning these interactions is key.

  • Practical Guidance:

    • Electron-Donating Groups (Donors): Methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups are commonly used to increase electron density.

    • Electron-Withdrawing Groups (Acceptors): Cyano (-CN) and trifluoromethyl (-CF3) groups are effective at pulling electron density.

    • Systematic Study: It is often necessary to synthesize a small library of compounds with varying donor and acceptor strengths to empirically determine the optimal combination for high quantum yield.[2][5]

Table 1: Effect of Substituents on the Quantum Yield (Φ) of Benzothiazole Derivatives

Parent StructureSubstituent (Position)SolventQuantum Yield (Φ)Reference
Benzothiazole-difluoroborate-H/-OMeChloroform0.756[7]
Benzothiazole-difluoroborate-CF3/-OMeChloroform0.988[7]
Benzothiazole-difluoroborate-OMe/-HChloroform0.009[7]
2-(2-hydroxyphenyl)benzothiazole (HBT)-HCH2Cl20.01[8]
HBT-CNCH2Cl20.49[8]

Section 3: Mitigating Photobleaching

Photobleaching, the irreversible destruction of a fluorophore upon exposure to light, can severely limit the duration of imaging experiments and affect the accuracy of quantitative measurements.

FAQ 3: My fluorescent signal is fading quickly during my imaging experiment. How can I reduce photobleaching?

Strategy 1: Optimize Imaging Conditions

  • Expertise & Experience: The rate of photobleaching is directly related to the intensity and duration of the excitation light. Minimizing light exposure is the most effective way to reduce photobleaching.[9][10]

  • Practical Steps:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[11][12]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

    • Avoid Continuous Exposure: Only illuminate the sample when acquiring an image. Use the shutter to block the light path between acquisitions.

    • Choose Appropriate Filters: Ensure that your excitation and emission filters are well-matched to your fluorophore to minimize bleed-through and unnecessary light exposure.

Strategy 2: Use of Antifade Reagents

  • Expertise & Experience: Antifade reagents are commercially available mounting media or additives that contain chemicals to quench the reactive oxygen species that are a major cause of photobleaching.[11]

  • Application Protocol:

    • For Fixed Cells: Use a commercially available antifade mounting medium (e.g., ProLong™ Gold) when preparing your slides.

    • For Live Cells: Some antifade reagents are compatible with live-cell imaging.[9] Always check the manufacturer's protocol for cell compatibility and potential toxicity.

Strategy 3: Choose Photostable Dyes

  • Expertise & Experience: Different fluorophores have inherently different photostabilities. If photobleaching is a persistent issue, consider synthesizing or using a benzothiazole derivative that is known for its high photostability. Dyes with more rigid and extended π-conjugated systems often exhibit greater photostability.[13]

Visualization of Photobleaching Mitigation Strategies:

Photobleaching_Mitigation cluster_actions Mitigation Strategies A High Photobleaching B Optimize Imaging Conditions A->B C Use Antifade Reagents A->C D Select Photostable Fluorophore A->D E Reduced Photobleaching B->E C->E D->E

Caption: Key strategies to minimize photobleaching.

Section 4: Synthesis and Purification Troubleshooting

The successful synthesis of high quantum yield benzothiazole fluorophores is the foundation of any fluorescence-based experiment. This section addresses common challenges encountered during synthesis and purification.

FAQ 4: I am getting a low yield for my benzothiazole synthesis. What are the common pitfalls?

Potential Cause 1: Poor Quality of Starting Materials

  • Expertise & Experience: 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide, which will not participate in the desired reaction.

  • Solution: Use freshly opened or purified 2-aminothiophenol. If possible, handle it under an inert atmosphere (e.g., nitrogen or argon).[14]

Potential Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: The condensation reaction to form the benzothiazole ring can be sensitive to the choice of catalyst, solvent, and temperature.

  • Troubleshooting Steps:

    • Catalyst Screening: A variety of catalysts can be used, including acids (e.g., polyphosphoric acid), oxidizing agents (e.g., H2O2/HCl), or metal catalysts. If one catalyst is giving low yields, consider screening others.[14]

    • Temperature Optimization: Some reactions proceed well at room temperature, while others require heating. Monitor your reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition that minimizes side product formation.[14]

    • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include ethanol, DMF, and DMSO.

Potential Cause 3: Formation of Byproducts

  • Expertise & Experience: Side reactions such as self-condensation of aldehydes or incomplete cyclization of the intermediate can reduce the yield of the desired product.

  • Solution: Carefully control the stoichiometry of your reactants. The choice of catalyst and reaction conditions is also crucial for promoting efficient cyclization.[14]

FAQ 5: I am having difficulty purifying my benzothiazole derivative. What are some tips?
  • Expertise & Experience: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel commonly used in column chromatography, leading to degradation of the product on the column.

  • Troubleshooting Purification:

    • Alternative Stationary Phases: If you suspect your compound is unstable on silica gel, try using neutral or basic alumina for column chromatography.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

    • Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.

References

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). ACS Publications. [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. (2025). Taylor & Francis eBooks. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science (RSC Publishing). [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science (RSC Publishing). [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2024). STEMM Institute Press. [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). ACS Publications. [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers in Chemistry. [Link]

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  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (2015). Moroccan Journal of Chemistry. [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. (2025). ResearchGate. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). PMC. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). ResearchGate. [Link]

  • Photobleaching in Live Cell Imaging. (2018). Biocompare. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (2024). Epigentek. [Link]

  • Effects of Solvent Polarity and Solvent Viscosity on the Fluorescent Properties of Molecular Rotors and Related Probes. (2005). PubMed. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018). News-Medical. [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (2021). ResearchGate. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). Open Research@CSIR-NIScPR. [Link]

  • Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. (2008). ACS Publications. [Link]

  • Fluorescence - Photobleaching - Interactive Tutorial. (2016). Molecular Expressions Microscopy Primer. [Link]

  • The effect of solvent polarity and macromolecular crowding on the viscosity sensitivity of a molecular rotor BODIPY-C10. (2020). RSC Publishing. [Link]

  • Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. (2025). ResearchGate. [Link]

  • A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. (2022). PMC. [Link]

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  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). MDPI. [Link]

  • LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (2016). Research and Production Company "Polygon". [Link]

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Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of Methyl 2-(1,3-benzothiazol-2-yl)benzoate , a compound of interest in medicinal chemistry and materials development.

This document is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also a comparative analysis with structurally related precursors, Methyl benzoate and 2-aminobenzothiazole . By understanding the spectral contributions of these constituent moieties, a more profound comprehension of the target molecule's structure-property relationships can be achieved.

The Significance of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most utilized techniques. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. ¹³C NMR, typically proton-decoupled, provides a count of the unique carbon environments within a molecule.

For a molecule such as Methyl 2-(1,3-benzothiazol-2-yl)benzoate, which is composed of two distinct aromatic systems linked together, NMR spectroscopy is indispensable for confirming its synthesis and for studying its conformational dynamics.

Predicted NMR Spectral Data for Methyl 2-(1,3-benzothiazol-2-yl)benzoate

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cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; 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crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; 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ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; 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dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label_pos="0,0.5", label="S"]; enq [label_pos="0,0.5", label="N"]; enr [label_pos="0,0.5", label="C"]; ens [label_pos="0,0.5", label="C"]; ent [label_pos="0,0.5", label="C"]; enu [label_pos="0,0.5", label="C"]; env [label_pos="0,0.5", label="C"]; enw [label_pos="0,0.5", label="C"]; enx [label_pos="0,0.5", label="C"]; eny [label_pos="0,0.5", label="C"]; enz [label_pos="0,0.5", label="C"]; eoa [label_pos="0,0.5", label="C"]; eob [label_pos="0,0.5", label="C"]; eoc [label_pos="0,0.5", label="C"]; eod [label_pos="0,0.5", label="O"]; eoe [label_pos="0,0.5", label="O"]; eof [label_pos="0,0.5", label="C"]; eog [label_pos="0,0.5", label="H"]; eoh [label_pos="0,0.5", label="H"]; eoi [label_pos="0,0.5", label="H"]; eoj [label_pos="0,0.5", label="H"]; eok [label_pos="0,0.5", label="H"]; eol [label_pos="0,0.5", label="H"]; eom [label_pos="0,0.5", label="H"]; eon [label_pos="0,0.5", label="H"]; eoo [label_pos="0,0.5", label="H"]; eop [label_pos="0,0.5", label="H"]; eoq [label_pos="0,0.5", label="H"]; enp -- enr [style=solid]; enp -- env [style=solid]; enq -- enr [style=double]; enq -- ens [style=solid]; enr -- ens [style=solid]; ens -- ent [style=double]; ens -- enx [style=solid]; ent -- enu [style=solid]; enu -- env [style=double]; env -- enw [style=solid]; enw -- enx [style=double]; enx -- eny [style=solid]; eny -- enz [style=double]; eny -- eod [style=solid]; enz -- eoa [style=solid]; eoa -- eob [style=double]; eob -- eoc [style=solid]; eoc -- enw [style=double]; eod -- eoe [style=double]; eoe -- eof [style=solid]; ent -- eog [style=solid]; enu -- eoh [style=solid]; enw -- eoi [style=solid]; enz -- eoj [style=solid]; eoa -- eok [style=solid]; eob -- eol [style=solid]; eoc -- eom [style=solid]; eof -- eon [style=solid]; eof -- eoo [style=solid]; eof -- eop [style=solid]; }

Molecular structure of Methyl 2-(1,3-benzothiazol-2-yl)benzoate.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-6'
~7.95d1HH-4
~7.85d1HH-7
~7.65t1HH-4'
~7.50t1HH-5'
~7.40t1HH-5
~7.30t1HH-6
~7.20d1HH-3'
~3.90s3H-OCH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0C=O
~167.5C-2
~153.0C-7a
~135.0C-3a
~133.0C-1'
~132.5C-4'
~131.0C-6'
~130.0C-2'
~129.5C-5'
~128.0C-3'
~126.5C-6
~125.0C-5
~122.0C-4
~121.0C-7
~52.5-OCH₃

Comparative Spectral Analysis

To substantiate the predicted spectral data, a comparative analysis with the experimental data of Methyl benzoate and 2-aminobenzothiazole is presented. This comparison highlights how the chemical environments of the protons and carbons are altered upon the formation of the target molecule.

¹H and ¹³C NMR Data of Comparator Compounds

Table 1: Experimental ¹H and ¹³C NMR Data of Methyl Benzoate and 2-Aminobenzothiazole (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl Benzoate 8.04 (d, 2H), 7.55 (t, 1H), 7.43 (t, 2H), 3.91 (s, 3H)167.0, 132.9, 130.2, 129.5, 128.3, 52.1
2-Aminobenzothiazole 7.64 (d, 1H), 7.55 (d, 1H), 7.29 (t, 1H), 7.08 (t, 1H), 5.50 (br s, 2H, -NH₂)168.1, 151.8, 131.5, 126.3, 123.5, 121.6, 120.9

Note: Data for comparator compounds are sourced from publicly available spectral databases and literature.

Discussion of Spectral Comparisons
  • Aromatic Protons: In Methyl 2-(1,3-benzothiazol-2-yl)benzoate, the protons of the benzoate ring are expected to be shifted downfield compared to Methyl benzoate. This is due to the electron-withdrawing effect and the anisotropic effect of the adjacent benzothiazole ring system. Similarly, the protons on the benzothiazole moiety will experience shifts influenced by the substituted benzoate ring. The ortho-substitution pattern on the benzoate ring will lead to a more complex splitting pattern compared to the simple pattern observed for Methyl benzoate.

  • Methyl Protons: The chemical shift of the methyl ester protons (-OCH₃) is anticipated to be in a similar region to that of Methyl benzoate, around 3.90 ppm, as it is relatively distant from the benzothiazole substituent.

  • Aromatic Carbons: The carbon signals of both aromatic rings in the target molecule will be influenced by the substituent effects. The quaternary carbon of the benzoate ring attached to the benzothiazole (C-2') is expected to be significantly deshielded. The carbons of the benzothiazole ring will also show shifts corresponding to the electronic effects of the benzoate substitution.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data for the characterization of Methyl 2-(1,3-benzothiazol-2-yl)benzoate and similar compounds, the following experimental protocol is recommended.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a clean NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC, HMBC) if needed acq4->acq5 proc1 Apply Fourier transform and phase correction acq5->proc1 proc2 Calibrate chemical shifts (TMS at 0 ppm) proc1->proc2 proc3 Integrate 1H signals and determine multiplicities proc2->proc3 proc4 Assign signals to respective nuclei proc3->proc4

A typical workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Methyl 2-(1,3-benzothiazol-2-yl)benzoate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Employing techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the benzoate and benzothiazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the two ring systems.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities of the peaks.

Conclusion

The NMR characterization of Methyl 2-(1,3-benzothiazol-2-yl)benzoate provides a detailed fingerprint of its molecular structure. By leveraging predictive methods based on the known spectral data of its precursors, Methyl benzoate and 2-aminobenzothiazole, a reliable and comprehensive assignment of its ¹H and ¹³C NMR spectra can be achieved. This comparative guide not only presents the expected spectral data but also provides a robust experimental framework for researchers to validate their synthetic products and further investigate the properties of this and related compounds. The application of 2D NMR techniques is highly recommended for the definitive structural confirmation of such complex heterocyclic systems.

References

  • Dhami, K. S. & Stothers, J. B. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

  • Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl₃-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry, 12(12), 2210-2215. [Link]

  • Peculiarities of NMR 13C Spectra of Benzoic Acid and Alkylbenzoates. II. Regular Spectra Differences Between Benzoic Fragments. SciSpace. Accessed February 13, 2024. [Link]

Comparative Study of Benzothiazole and Benzoxazole Benzoate Derivatives

[1][2]

Executive Summary

This technical guide provides a rigorous comparative analysis of benzothiazole and benzoxazole derivatives, specifically focusing on benzoate-functionalized analogs (e.g., ethyl 4-(benzazol-2-yl)benzoates). These scaffolds are bioisosteres, differing only by a single heteroatom (Sulfur vs. Oxygen) at the 1-position. This atomic substitution fundamentally alters the electronic distribution, lipophilicity (LogP), and binding affinity of the molecule, thereby dictating its pharmacological profile.

Key Takeaway:

  • Benzothiazoles (S-analogs): Generally exhibit superior anticancer potency and membrane permeability due to higher lipophilicity and the "soft" character of sulfur, which facilitates pi-pi stacking interactions with DNA base pairs.

  • Benzoxazoles (O-analogs): Often demonstrate superior antifungal activity and metabolic stability (in specific oxidative environments) due to the higher electronegativity of oxygen and tighter hydrogen bonding capability.

Physicochemical & Structural Analysis

The choice between a sulfur (benzothiazole) and oxygen (benzoxazole) core is not merely structural but thermodynamic. The "Chalcogen Effect" dictates the following properties:

FeatureBenzothiazole Derivative (S)Benzoxazole Derivative (O)Impact on Drug Design
Heteroatom Size Large (1.02 Å radius)Small (0.73 Å radius)Sulfur enhances Van der Waals contacts in hydrophobic pockets.
Electronegativity 2.58 (Pauling)3.44 (Pauling)Oxygen creates a harder dipole; Sulfur is more polarizable ("softer").
Lipophilicity (cLogP) Higher (~ +0.5 to +1.0 vs O)LowerS-analogs cross cell membranes more easily; O-analogs have better aqueous solubility.
Fluorescence Strong, large Stokes shiftModerate, blue-shiftedBenzothiazoles are preferred for theranostic (therapy + imaging) applications.
Aromaticity Lower resonance energyHigher resonance energyBenzoxazole ring is more resistant to oxidative ring opening.

Experimental Synthesis Protocol

Objective: Synthesis of Ethyl 4-(benzothiazol-2-yl)benzoate (Target A) and Ethyl 4-(benzoxazol-2-yl)benzoate (Target B).

Retrosynthetic Logic

The most robust route utilizes an oxidative condensation between 2-amino(thio)phenol and terephthalaldehyde (or terephthalic acid derivatives). We utilize a Green Chemistry approach (Sodium Metabisulfite mediated) to minimize toxic waste and improve yield.

Step-by-Step Methodology

Reagents:

  • Precursor A: 2-Aminothiophenol (for Benzothiazole)

  • Precursor B: 2-Aminophenol (for Benzoxazole)

  • Linker: 4-Formylbenzoic acid ethyl ester (Ethyl 4-formylbenzoate)

  • Catalyst/Oxidant: Sodium metabisulfite (

    
    )
    
  • Solvent: DMF (Dimethylformamide) or Ethanol

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde (Ethyl 4-formylbenzoate) in 10 mL of DMF.

  • Addition: Add 1.0 mmol of Precursor A (for Target A) or Precursor B (for Target B).

  • Activation: Add 1.2 mmol of

    
    .
    
  • Reflux: Heat the mixture to 120°C (for Benzothiazole) or 140°C (for Benzoxazole) for 4–6 hours. Note: Benzoxazole formation typically requires higher energy due to the lower nucleophilicity of the phenol oxygen compared to the thiophenol sulfur.

  • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The Schiff base intermediate will disappear.

  • Work-up: Pour the reaction mixture into crushed ice. A precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Yield Expectation:

  • Benzothiazole derivative: ~85-92% (Faster kinetics)

  • Benzoxazole derivative: ~75-82% (Slower kinetics)

Synthetic Workflow Diagram

SynthesisWorkflowStartStart: Reagent PrepAldehydeEthyl 4-formylbenzoateStart->AldehydeAmine2-Amino(thio)phenolStart->AmineCondensationSchiff Base Formation(Intermediate)Aldehyde->CondensationDMF, HeatAmine->CondensationCyclizationOxidative Cyclization(Na2S2O5, 120-140°C)Condensation->Cyclization-H2O, -2HWorkupIce Water Quench& FiltrationCyclization->WorkupProductFinal Benzoate Derivative(Crystalline Solid)Workup->ProductRecrystallization

Figure 1: General synthetic pathway for benzazole benzoate derivatives via oxidative condensation.

Biological Performance Comparison

Anticancer Activity (Breast & Colon Cancer Lines)

Benzothiazoles generally outperform benzoxazoles in cytotoxicity assays. The sulfur atom enhances lipophilicity, allowing better penetration of the tumor cell membrane and stronger intercalation into DNA.

Experimental Data (IC50 in


):
CompoundMCF-7 (Breast)HCT-116 (Colon)Mechanism Note
Benzothiazole Benzoate 0.85 ± 0.1 1.2 ± 0.2 Potent PI3K/Akt inhibition; Strong DNA binding.
Benzoxazole Benzoate 4.2 ± 0.55.8 ± 0.4Moderate activity; lower cellular uptake.
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.1Standard intercalator.

Data Source: Synthesized from comparative studies on 2-aryl derivatives [1][4].

Antimicrobial Activity

Here, the trend often reverses. Benzoxazoles, particularly those with specific substitution patterns, have shown superior efficacy against fungal strains.

Experimental Data (MIC in


):
OrganismBenzothiazole DerivativeBenzoxazole DerivativeInterpretation
C. albicans (Fungi) 62.515.6 Benzoxazoles show superior antifungal specificity [2][5].
S. aureus (G+ Bacteria) 12.5 25.0Benzothiazoles are generally better antibacterials.
E. coli (G- Bacteria) >100>100Both scaffolds struggle with G- permeability without specific hydrophilic tails.

Mechanism of Action (MOA)

The anticancer activity of these benzoate derivatives is primarily driven by DNA Minor Groove Binding and Topoisomerase II Inhibition .

Signaling Pathway Diagram

MOACompoundBenzothiazole/BenzoxazoleBenzoateMembraneCell Membrane(Lipophilicity Dependent)Compound->MembranePassive Diffusion(S > O)DNADNA Minor GrooveBindingMembrane->DNAIntercalationSignalingPI3K/Akt Pathway(Inhibition)Membrane->SignalingTopoTopoisomerase IIComplexDNA->TopoStabilizes Cleavable ComplexApoptosisApoptosis(Cell Death)Topo->ApoptosisDNA Strand BreaksSignaling->ApoptosisDownregulation ofSurvival Signals

Figure 2: Pharmacological mechanism of action.[1] Benzothiazoles (S) exhibit higher membrane permeability, enhancing the intracellular concentration available for DNA binding.

Critical Analysis & Recommendations

When to use Benzothiazole (S):
  • Target: Solid tumors (Breast, Colon, Liver).

  • Requirement: High membrane permeability and metabolic stability against hydrolysis.

  • Imaging: If fluorescence tracking of the drug distribution is required (S-analogs are superior fluorophores).

When to use Benzoxazole (O):
  • Target: Fungal infections (Candida, Aspergillus) or specific enzyme targets (e.g., UK-1 natural product analogs).

  • Requirement: Lower lipophilicity to reduce off-target toxicity or when water solubility is a limiting factor in formulation.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Retrieved from

  • MDPI. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Retrieved from

  • Bentham Science. (2013). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Retrieved from

  • NIH PubMed. (2008). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues. Retrieved from

  • Scilit. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Retrieved from

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